molecular formula C5H5FN2O2S B1505106 5-Methylpyrimidine-2-sulfonyl fluoride CAS No. 35762-75-5

5-Methylpyrimidine-2-sulfonyl fluoride

Cat. No.: B1505106
CAS No.: 35762-75-5
M. Wt: 176.17 g/mol
InChI Key: KVOUCHCKPXVILS-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₅FN₂O₂S and a molecular weight of 176.16900 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride typically involves the reaction of 5-methylpyrimidine with sulfuryl fluoride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrimidine-2-sulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrimidine derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Scientific Research Applications

5-Methylpyrimidine-2-sulfonyl fluoride has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

5-Methylpyrimidine-2-sulfonyl fluoride is similar to other pyrimidine derivatives, such as 2,4-dichloropyrimidine and 4-methylpyrimidine. its unique structural features, such as the presence of the sulfonyl fluoride group, distinguish it from these compounds. These differences can lead to variations in reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 2,4-Dichloropyrimidine

  • 4-Methylpyrimidine

  • 5-Fluorouracil

  • 2-Aminopyrimidine

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Properties

IUPAC Name

5-methylpyrimidine-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c1-4-2-7-5(8-3-4)11(6,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOUCHCKPXVILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700808
Record name 5-Methylpyrimidine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35762-75-5
Record name 5-Methylpyrimidine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrimidine-2-sulfonyl fluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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